2-Bromo-1,10-phenanthroline

Catalog No.
S686617
CAS No.
22426-14-8
M.F
C12H7BrN2
M. Wt
259.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,10-phenanthroline

CAS Number

22426-14-8

Product Name

2-Bromo-1,10-phenanthroline

IUPAC Name

2-bromo-1,10-phenanthroline

Molecular Formula

C12H7BrN2

Molecular Weight

259.1 g/mol

InChI

InChI=1S/C12H7BrN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H

InChI Key

ZRJUDAZGVGIDLP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Br)N=C1

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Br)N=C1

Coordination Chemistry

2-Br-phen is a versatile chelating ligand, meaning it can bind to a central metal ion through multiple donor atoms. This property makes it valuable for studying coordination chemistry, particularly in the design and synthesis of metal complexes with tailored properties. Research explores the influence of the bromine substituent on the complexation behavior, stability, and electronic properties of the formed complexes []. These complexes can find applications in various fields, including catalysis, materials science, and medicinal chemistry [].

Luminescence Studies

2-Br-phen exhibits luminescent properties, meaning it can absorb light and emit light at a different wavelength. This characteristic makes it a promising candidate for luminescence studies, where researchers investigate the photophysical properties of materials. By incorporating 2-Br-phen into various systems, scientists can explore their potential applications in areas like light-emitting devices, sensors, and bioimaging [].

2-Bromo-1,10-phenanthroline is an organic compound with the molecular formula C12H7BrN2C_{12}H_7BrN_2 and a molecular weight of 259.11 g/mol. It appears as a solid at room temperature and has a melting point of approximately 163°C. The compound features a phenanthroline structure with a bromine atom substituted at the second position, which contributes to its unique chemical properties and biological activities .

This compound is categorized under bidentate ligands, which means it can coordinate to metal ions through two donor atoms. The presence of nitrogen atoms in the phenanthroline framework enhances its ability to form stable complexes with various metals, making it valuable in coordination chemistry and catalysis .

The primary mechanism of action of 2-Bromo-1,10-phenanthroline is its ability to form coordination complexes with metal ions. The lone pairs on the nitrogen atoms of the phenanthroline ring donate electrons to the empty orbitals of the metal ion, creating a stable complex. The properties of these complexes depend on the specific metal ion involved and the electronic configuration of the complex.

  • Toxicity: Limited data is available on the specific toxicity of 2-Bromo-1,10-phenanthroline. However, as with many organic compounds, it is advisable to handle it with care and avoid inhalation, ingestion, or skin contact.
  • Flammability: It is likely combustible, as with most organic compounds.
  • Reactivity: May react with strong oxidizing agents.

Please Note:

  • The information on the mechanism of action is based on the general properties of phenanthrolines and their metal complexes. Specific research on the mechanism of action of 2-Bromo-1,10-phenanthroline complexes for various applications might be necessary depending on the field of study.
Due to its reactive bromine atom and nitrogen centers. Notable reactions include:

  • Bromination: The compound can undergo further bromination at other positions on the phenanthroline ring.
  • Oxidation: It can be oxidized to form various derivatives, which can be useful in synthesizing more complex molecules .
  • Coordination with Metals: As a bidentate ligand, it readily forms coordination complexes with transition metals, which are often used in catalysis and material science .

2-Bromo-1,10-phenanthroline exhibits significant biological activities, particularly in the context of drug discovery and medicinal chemistry. Studies have shown that it possesses:

  • Antimicrobial Properties: It has been tested against various bacterial strains, demonstrating potential as an antimicrobial agent .
  • Anticancer Activity: Some derivatives of 1,10-phenanthroline compounds have shown promise in cancer treatment by inducing apoptosis in cancer cells .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, which could be relevant for therapeutic applications .

The synthesis of 2-Bromo-1,10-phenanthroline typically involves brominating 1,10-phenanthroline under controlled conditions. Common methods include:

  • Bromination using Bromine or Brominating Agents: This method involves treating 1,10-phenanthroline with bromine or other brominating agents like sulfuryl chloride in the presence of solvents such as pyridine .
  • Oxidative Bromination: This process can also involve oxidation steps that facilitate the introduction of the bromine atom into the phenanthroline structure .

2-Bromo-1,10-phenanthroline finds applications across various fields:

  • Coordination Chemistry: Used as a ligand in metal complexes for catalysis.
  • Material Science: Its derivatives are employed in the development of luminescent materials and organic semiconductors .
  • Pharmaceuticals: Investigated for its potential use in developing new antimicrobial and anticancer drugs .

Interaction studies involving 2-Bromo-1,10-phenanthroline focus on its binding affinity with metal ions and biological targets. These studies often utilize techniques such as:

  • Spectroscopy: To analyze the formation of metal-ligand complexes.
  • Biological Assays: To evaluate its efficacy against microbial strains or cancer cell lines.

Such studies are crucial for understanding the compound's mechanisms of action and optimizing its applications in drug development .

Several compounds share structural similarities with 2-Bromo-1,10-phenanthroline. Here are a few notable examples:

Compound NameStructure TypeUnique Features
1,10-PhenanthrolineNon-brominated phenanthrolineActs as a versatile ligand without halogen substituents
2-Amino-1,10-phenanthrolineAmino-substituted phenanthrolineExhibits enhanced solubility and different reactivity patterns
4-Bromo-1,10-phenanthrolineBrominated at a different positionDifferent coordination chemistry due to bromine location
1-Bromo-2-methyl-1,10-phenanthrolineMethyl substitutionAlters electronic properties and steric hindrance

The uniqueness of 2-Bromo-1,10-phenanthroline lies in its specific substitution pattern that influences both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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